Tiaprost
Overview
Description
Tiaprost is a synthetic analog of prostaglandin F2α (PGF2α) patented by Hoechst A.-G. as an estrus-synchronizing agent for veterinary medicine . It is also used in research .
Molecular Structure Analysis
Tiaprost has a molecular formula of C20H28O6S and a molecular weight of 396.50 . The InChI key is FYBFDIIAPRHIQS-JRSBLEPXSA-N .Physical And Chemical Properties Analysis
Tiaprost has a molecular weight of 396.50 g/mol and a molecular formula of C20H28O6S . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Application in Veterinary Medicine
Tiaprost, a prostaglandin F2 alpha analogue, has been researched for its application in veterinary medicine. One study focused on its use in cows, examining its effect on luteolysis during the mid-luteal phase of the ovarian cycle. The study revealed that Tiaprost is a highly effective luteolytic agent, suggesting its potential for development into longer-acting formulations for veterinary use (Peters, 1984).
Use in Biological Studies
Tiaprost has been utilized in biological studies, specifically in the analysis of waterborne prostaglandins. A study demonstrated an effective method for extracting organic constituents from large volumes of dilute aqueous samples, using Tiaprost-administered goldfish as a model. This indicates the utility of Tiaprost in facilitating detailed biological analyses (Ghumare et al., 2001).
Contribution to Reproductive Research
Further research on Tiaprost has contributed to understanding reproductive processes in animals. For instance, a study on goldfish demonstrated Tiaprost's role in inducing spawning, providing insights into its potential applications in fishery management and reproductive research (Jadtap et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBFDIIAPRHIQS-SYJKBYRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CSC=C2)O)C/C=C/CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021711 | |
Record name | Tiaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iliren | |
CAS RN |
71116-82-0 | |
Record name | Tiaprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.